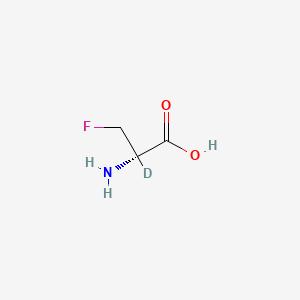

Fludalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Fludalanine is synthesized from D-fluoroalanine through isotopic substitution designed to slow its rate of metabolism . The synthetic route involves the following steps:

Starting Material: D-fluoroalanine.

Isotopic Substitution: Introduction of a deuterium atom to slow down the metabolic rate.

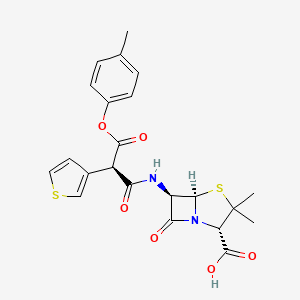

Combination with Pentizidone: To prevent bacteria from using this compound for cell wall synthesis, it is combined with pentizidone, an inhibitor of a distinct enzyme required for bacterial cell wall synthesis.

Analyse Des Réactions Chimiques

Fludalanine undergoes several types of chemical reactions:

Oxidation: The primary metabolism of this compound involves its oxidation to fluoropyruvate.

Reduction: Fluoropyruvate is rapidly reduced to fluorolactate, the major organic metabolite in laboratory animals.

Defluorination: This process involves the removal of the fluorine atom, leading to various metabolites.

Common reagents and conditions used in these reactions include gas-liquid chromatographic chemical ionization mass spectrometric assays to detect and analyze the metabolites . The major products formed from these reactions are fluoropyruvate and fluorolactate .

Applications De Recherche Scientifique

Fludalanine has been extensively studied for its antibacterial properties. It is effective against both gram-negative and gram-positive bacteria by blocking the incorporation of D-alanine into the bacterial cell wall . Its applications include:

Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Explored as a potential antibiotic, although its clinical use was limited due to toxicity concerns.

Mécanisme D'action

Fludalanine exerts its antibacterial effects by irreversibly inhibiting bacterial alanine racemase . This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall. By blocking this enzyme, this compound prevents the incorporation of D-alanine into the cell wall, leading to bacterial cell death . The molecular targets involved include alanine racemase and other enzymes required for bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

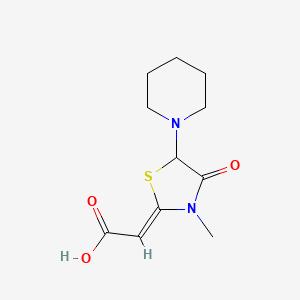

Fludalanine is unique due to its specific inhibition of alanine racemase and its incorporation into bacterial cell walls at high concentrations . Similar compounds include:

Cycloserine: Another antibiotic that inhibits cell wall synthesis but through a different mechanism.

D-alanine: The natural substrate for alanine racemase, which this compound mimics.

Fluoropyruvate: A metabolite of this compound that also exhibits antibacterial properties.

This compound’s uniqueness lies in its dual action of inhibiting alanine racemase and being incorporated into the bacterial cell wall, which is not observed with other similar compounds .

Propriétés

Numéro CAS |

97613-64-4 |

|---|---|

Formule moléculaire |

C3H6FNO2 |

Poids moléculaire |

108.09 g/mol |

Nom IUPAC |

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D |

Clé InChI |

UYTSRQMXRROFPU-LIIDHCAMSA-N |

SMILES isomérique |

[2H][C@@](CF)(C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10784795.png)

![butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784796.png)

![4-fluoro-N-[2-[4-[2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B10784811.png)

![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)

![(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid](/img/structure/B10784831.png)